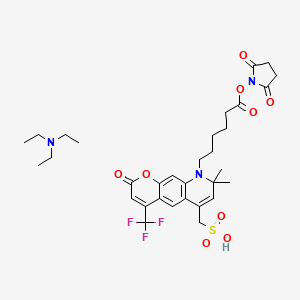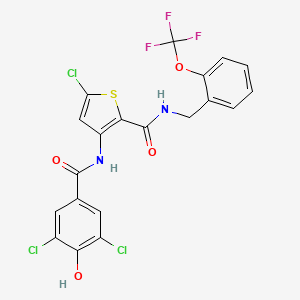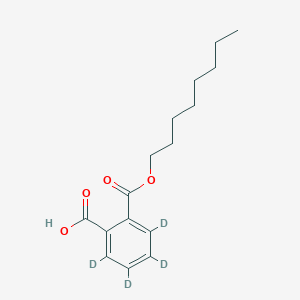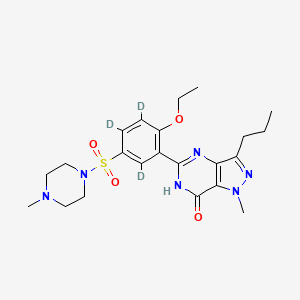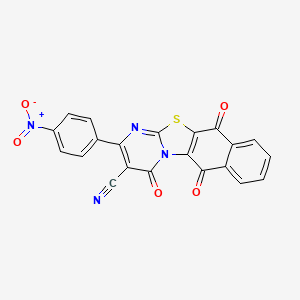
Topoisomerase II/EGFR-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Topoisomerase II/EGFR-IN-1 is a dual inhibitor targeting both DNA topoisomerase II and epidermal growth factor receptor (EGFR). These enzymes play crucial roles in DNA replication, transcription, and cell proliferation. Inhibiting these targets can lead to significant therapeutic effects, particularly in cancer treatment, where uncontrolled cell growth is a hallmark.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase II/EGFR-IN-1 involves the creation of naphtho[2’,3’:4,5]thiazolo[3,2-a]pyrimidine hybrids. The synthetic route typically includes the following steps:
Formation of the thiazole ring: This involves the reaction of a naphthoquinone derivative with a thioamide under acidic conditions.
Cyclization: The intermediate product undergoes cyclization with a suitable reagent to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch reactors: For controlled synthesis and scalability.
Purification processes: Such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Topoisomerase II/EGFR-IN-1 undergoes several types of chemical reactions:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Topoisomerase II/EGFR-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study DNA topology and enzyme inhibition.
Biology: Helps in understanding cell cycle regulation and apoptosis.
Medicine: Potential therapeutic agent for treating cancers, particularly those resistant to other treatments.
Mécanisme D'action
Topoisomerase II/EGFR-IN-1 exerts its effects by inhibiting the activity of DNA topoisomerase II and EGFR. The inhibition of topoisomerase II prevents the relaxation of supercoiled DNA, leading to DNA damage and apoptosis. Inhibition of EGFR disrupts cell signaling pathways involved in cell proliferation and survival. The compound facilitates the proteasomal degradation of topoisomerase IIα, resulting in increased DNA damage and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxorubicin: A topoisomerase II inhibitor used in cancer therapy.
Etoposide: Another topoisomerase II inhibitor with similar applications.
Osimertinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Uniqueness
Topoisomerase II/EGFR-IN-1 is unique in its dual inhibitory action on both topoisomerase II and EGFR. This dual targeting can potentially overcome resistance mechanisms that limit the efficacy of single-target inhibitors like doxorubicin or osimertinib .
Propriétés
Formule moléculaire |
C21H8N4O5S |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
14-(4-nitrophenyl)-2,9,12-trioxo-17-thia-11,15-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,13,15-hexaene-13-carbonitrile |
InChI |
InChI=1S/C21H8N4O5S/c22-9-14-15(10-5-7-11(8-6-10)25(29)30)23-21-24(20(14)28)16-17(26)12-3-1-2-4-13(12)18(27)19(16)31-21/h1-8H |
Clé InChI |
SWONZDSDUUAEPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=NC(=C(C(=O)N34)C#N)C5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


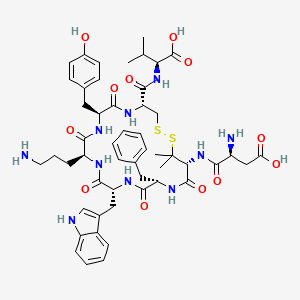
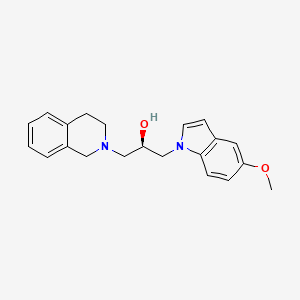
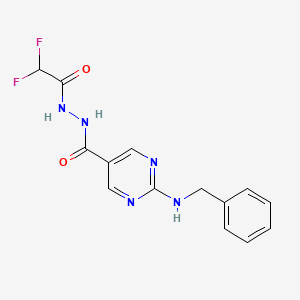
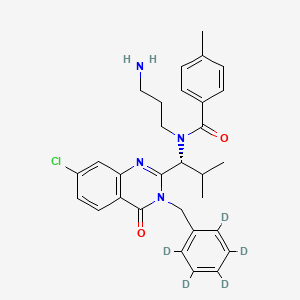


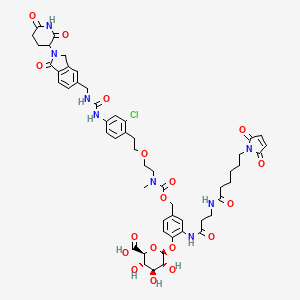

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
